4-Chloro-2-methyl-3-nitropyridine
Overview
Description
4-Chloro-2-methyl-3-nitropyridine is a chemical compound with the molecular formula C6H5ClN2O2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 4-position, a methyl group at the 2-position, and a nitro group at the 3-position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methyl-3-nitropyridine typically involves the nitration of 4-chloro-2-methylpyridine. One common method includes the reaction of 4-chloro-2-methylpyridine with a nitrating agent such as nitric acid in the presence of a dehydrating agent like sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the nitro derivative .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-methyl-3-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: Although less common, the methyl group can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed:
Nucleophilic Substitution: Formation of 4-substituted derivatives.
Reduction: Formation of 4-chloro-2-methyl-3-aminopyridine.
Oxidation: Formation of 4-chloro-2-carboxy-3-nitropyridine.
Scientific Research Applications
4-Chloro-2-methyl-3-nitropyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-3-nitropyridine largely depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes and receptors. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of bioactive derivatives .
Comparison with Similar Compounds
- 2-Chloro-4-methyl-3-nitropyridine
- 4-Methyl-3-nitropyridine
- 2-Chloro-3-nitropyridine
Comparison: 4-Chloro-2-methyl-3-nitropyridine is unique due to the specific positioning of its substituents, which influences its reactivity and applications.
Properties
IUPAC Name |
4-chloro-2-methyl-3-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-4-6(9(10)11)5(7)2-3-8-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXOKEODPIKBFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560397 | |
Record name | 4-Chloro-2-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60560397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23056-35-1 | |
Record name | 4-Chloro-2-methyl-3-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23056-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60560397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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